molecular formula C24H23NO6 B14380762 Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate CAS No. 90158-55-7

Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate

Cat. No.: B14380762
CAS No.: 90158-55-7
M. Wt: 421.4 g/mol
InChI Key: SMVUBTFBBIEOKD-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate is a chemical compound known for its unique structure and properties It is composed of an ethyl ester group, a benzamido group, and a dimethoxyphenoxy group attached to a benzoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate typically involves a multi-step process. One common method includes the esterification of 3-amino-4-(2,4-dimethoxyphenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the benzoylation of the resulting ester with benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or dimethoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents are typical for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in polymer chemistry.

    Ethyl 3-amino-4-(methylamino)benzoate: Used in early discovery research for its unique chemical properties.

Uniqueness

Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for diverse applications across multiple fields, making it a valuable compound for scientific research.

Properties

CAS No.

90158-55-7

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate

InChI

InChI=1S/C24H23NO6/c1-4-30-24(27)17-10-12-20(31-21-13-11-18(28-2)15-22(21)29-3)19(14-17)25-23(26)16-8-6-5-7-9-16/h5-15H,4H2,1-3H3,(H,25,26)

InChI Key

SMVUBTFBBIEOKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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